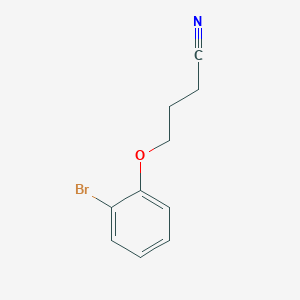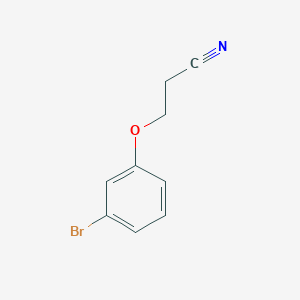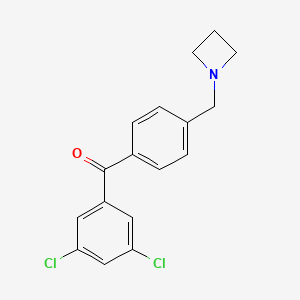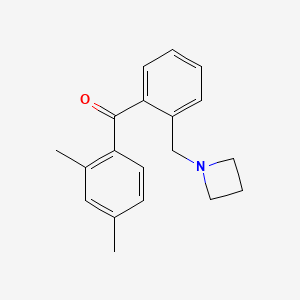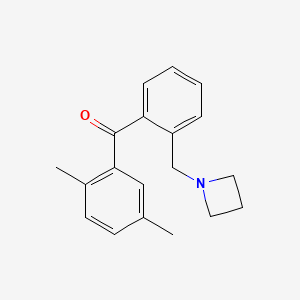![molecular formula C10H9FN2O B1292990 [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 1017783-51-5](/img/structure/B1292990.png)
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C10H9FN2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2O/c11-8-5-3-7(4-6-8)10-9(13-14-10)12/h3-6,12H,1-2H3 (InChI stands for International Chemical Identifier) .Physical And Chemical Properties Analysis
“[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol” is a solid substance at room temperature . Its molecular weight is 192.19 .Scientific Research Applications
Antimicrobial Applications
The compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . Research indicates that derivatives of this compound can be potent against strains like Staphylococcus aureus and Acinetobacter baumannii , with minimum inhibitory concentration values as low as 0.39 μg/mL . These findings are significant in the fight against antibiotic resistance, which is a growing global health concern.
Antibiotic Resistance Research
This compound plays a role in the development of new antibiotics. The urgency to combat the post-antibiotic era, where common infections could become lethal, makes this compound’s derivatives valuable for their non-toxicity to human cells at high concentrations and their ability to disrupt bacterial membranes .
Mechanism of Action
Target of Action
A structurally similar compound, 4-[3-(4-fluorophenyl)-1h-pyrazol-4-yl]pyridine, is known to interact with the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on the known interaction of the similar compound with mapk14, it can be hypothesized that [3-(4-fluorophenyl)-1h-pyrazol-4-yl]methanol might interact with this kinase, potentially influencing its activity and thereby affecting downstream cellular processes .
Biochemical Pathways
If the compound does indeed interact with mapk14, it could potentially influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Result of Action
If the compound does interact with mapk14, it could potentially influence a variety of cellular processes, including cell growth, inflammation, and apoptosis .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-5,14H,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAPDSNHHJHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
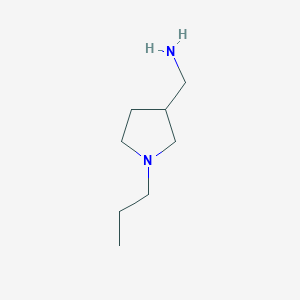
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
